

In Vivo Applications of VH032-OH Containing PROTACs: A Review of Current Evidence

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Compound of Interest

Compound Name: VH032-OH

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Executive Summary

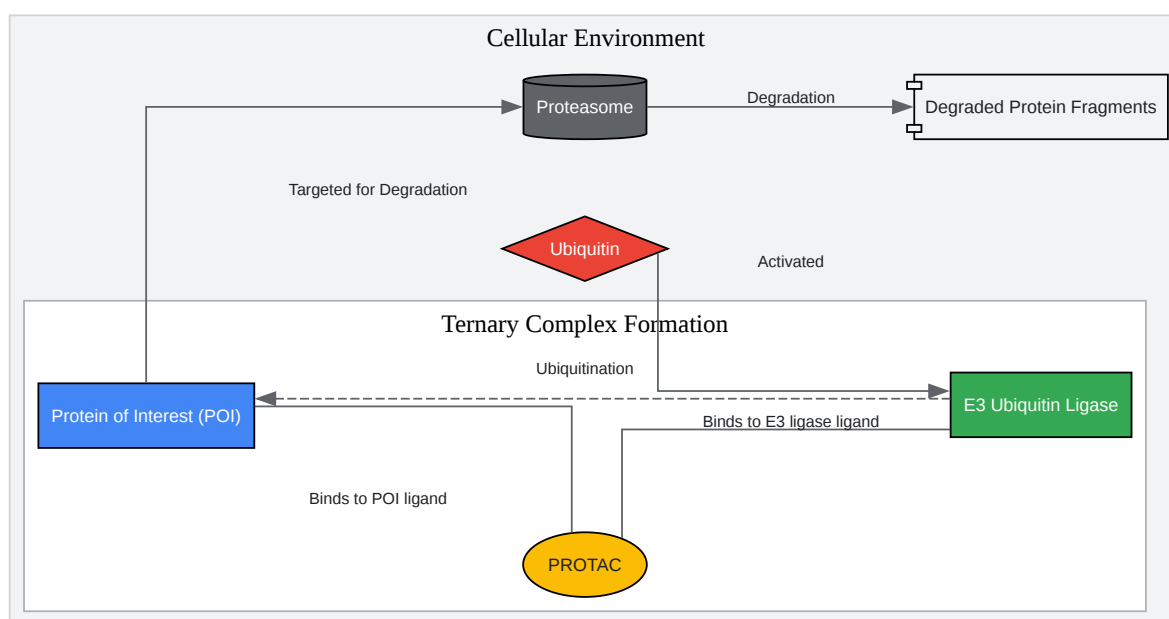
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target and degrade previously "undruggable" proteins. A key component in the design of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL ligand VH032 and its derivatives have been widely used for this purpose. This document specifically addresses the in vivo applications of PROTACs containing the **VH032-OH** moiety, where the hydroxyl group serves as the attachment point for the linker.

Following a comprehensive review of the current scientific and patent literature, a critical finding has emerged: there is a notable absence of successful in vivo applications for PROTACs specifically utilizing the **VH032-OH** linkage. In fact, available evidence suggests that this particular conjugation strategy may lead to inactive compounds, particularly in the context of kinase degradation. While the broader class of VH032-based PROTACs has demonstrated in vivo efficacy, these successful examples predominantly employ alternative linker attachment sites.

This document will provide an overview of the PROTAC technology, the role of VH032, and the findings regarding the **VH032-OH** exit vector. Due to the lack of published in vivo data for active **VH032-OH** containing PROTACs, the detailed application notes and protocols with quantitative data as initially requested cannot be generated. Instead, this report will summarize the current state of knowledge to guide researchers in their PROTAC design strategies.

The PROTAC Mechanism: A General Overview

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, a cellular machinery responsible for protein catabolism. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]



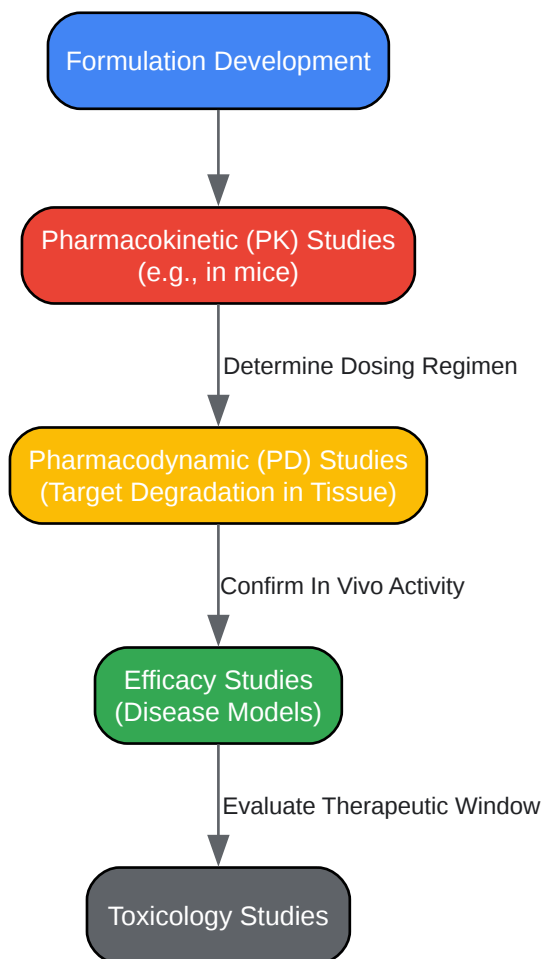
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Figure 1: General mechanism of action for a PROTAC molecule.

VH032 as a VHL E3 Ligase Ligand

The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC development. [3] The small molecule VH032 is a potent ligand for VHL, developed through structure-guided design to mimic the binding of the hypoxia-inducible factor-1 α (HIF-1 α) protein to VHL.[3] VH032 and its derivatives can be incorporated into PROTACs to effectively recruit the VHL E3 ligase.[1][3]

The structure of VH032 offers several potential attachment points for the linker, which are often referred to as "exit vectors". The choice of exit vector is a critical parameter in PROTAC design, as it influences the geometry of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.



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